3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one
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Overview
Description
3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thieno-pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This reaction provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno-pyridazinone derivatives, while substitution reactions can produce a variety of functionalized thieno-pyridazinones.
Scientific Research Applications
3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: This compound shares a similar bromine substitution but differs in the core structure and functional groups.
5H-thiazolo[2′,3′2,3]imidazo[4,5-b]indole derivatives: These compounds have a similar heterocyclic framework but differ in the specific ring systems and substituents.
Uniqueness
3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one is unique due to its specific thieno-pyridazinone core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-5-methylthieno[2,3-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-10-7(11)6-4(8)3-12-5(6)2-9-10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJBHROQFSPWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)SC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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